An In-depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2-(piperazin-1-yl)acetate is a bifunctional organic molecule that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structure, featuring a reactive secondary amine on the piperazine ring and a sterically hindered tert-butyl ester, makes it a valuable building block and linker in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the physicochemical properties, detailed synthetic methodologies, and key applications of tert-butyl 2-(piperazin-1-yl)acetate, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
Tert-butyl 2-(piperazin-1-yl)acetate is a colorless to light yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | |
| Molecular Weight | 200.28 g/mol | |
| Physical Form | Liquid | [2][3] |
| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Storage Temperature | Refrigerator (2-8 °C), under inert gas | [2][5] |
| Purity | ≥95% (typical) | [2][6] |
| InChI Key | JOJBGPBSHQZRDA-UHFFFAOYSA-N | [2][3] |
| CAS Number | 112257-22-4 | [2] |
Spectroscopic Data for Structural Elucidation
The structural integrity of tert-butyl 2-(piperazin-1-yl)acetate is confirmed through various spectroscopic techniques. While specific spectra are often proprietary to commercial suppliers, the expected spectral data are summarized below. Researchers are advised to acquire and interpret their own data for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the methylene protons of the acetate group (a singlet), and the methylene protons on the piperazine ring (two multiplets).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the methylene carbons of the piperazine ring and the acetate moiety.[1][7][8]
Mass Spectrometry (MS)
Mass spectral analysis should confirm the molecular weight of the compound, with the molecular ion peak [M]+ or the protonated molecule [M+H]+ being observed at m/z corresponding to its molecular formula.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the alkyl groups, the C-N stretching of the piperazine ring, and a strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.[9]
Synthesis of Tert-butyl 2-(piperazin-1-yl)acetate
The synthesis of tert-butyl 2-(piperazin-1-yl)acetate is primarily achieved through the mono-N-alkylation of piperazine with a suitable acetate derivative. A critical aspect of this synthesis is controlling the reaction to favor the mono-substituted product over the di-substituted byproduct.
General Synthetic Strategy
The most common approach involves the nucleophilic substitution reaction between piperazine and tert-butyl bromoacetate. To achieve mono-alkylation, a large excess of piperazine is typically used. This statistical approach increases the probability of the electrophile reacting with an un-substituted piperazine molecule.
Alternatively, a protecting group strategy can be employed. One of the nitrogen atoms of piperazine is first protected (e.g., with a Boc group), followed by alkylation of the unprotected nitrogen. The final step involves the removal of the protecting group to yield the desired product.
Experimental Protocol: Mono-alkylation with Excess Piperazine
Materials:
-
Piperazine
-
Tert-butyl bromoacetate
-
A suitable aprotic solvent (e.g., acetonitrile, DMF)
-
A mild base (e.g., potassium carbonate)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in the chosen aprotic solvent.
-
Add a mild base such as potassium carbonate (approximately 1.5-2.0 equivalents relative to the limiting reagent).
-
To this stirred suspension, add tert-butyl bromoacetate (1 equivalent) dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is taken up in dichloromethane and washed with water and then brine to remove excess piperazine and salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford pure tert-butyl 2-(piperazin-1-yl)acetate.
Applications in Drug Discovery
The primary application of tert-butyl 2-(piperazin-1-yl)acetate in drug discovery is as a versatile linker molecule. Its bifunctional nature allows for the covalent attachment of two different molecular entities.
Role as a Linker in PROTACs
A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Tert-butyl 2-(piperazin-1-yl)acetate serves as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand. The piperazine nitrogen provides a point of attachment, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to another part of the molecule.
Figure 1: Workflow illustrating the role of tert-butyl 2-(piperazin-1-yl)acetate as a linker component in the synthesis and mechanism of action of a PROTAC.
General Use in Medicinal Chemistry
Beyond PROTACs, the piperazine moiety is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. Tert-butyl 2-(piperazin-1-yl)acetate can be used to introduce this scaffold into a molecule, with the acetate group providing a handle for further chemical modifications.
Safety and Handling
Tert-butyl 2-(piperazin-1-yl)acetate is associated with certain hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Tert-butyl 2-(piperazin-1-yl)acetate is a valuable and versatile building block in modern drug discovery. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible tool for medicinal chemists. Its crucial role as a linker in the rapidly advancing field of PROTACs highlights its importance in the development of next-generation therapeutics. This technical guide serves as a comprehensive resource for researchers looking to incorporate this compound into their synthetic and drug discovery programs.
References
- 1. tert-Butyl acetate (540-88-5) 13C NMR spectrum [chemicalbook.com]
- 2. tert-Butyl 2-(piperazin-1-yl)acetate | 112257-22-4 [sigmaaldrich.com]
- 3. tert-Butyl 2-(piperazin-1-yl)acetate | 112257-22-4 [sigmaaldrich.com]
- 4. biosynce.com [biosynce.com]
- 5. 112257-22-4|tert-Butyl 2-(piperazin-1-yl)acetate|BLD Pharm [bldpharm.com]
- 6. tenovapharma.com [tenovapharma.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. mdpi.com [mdpi.com]

